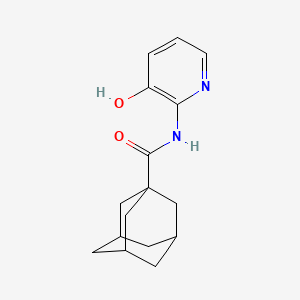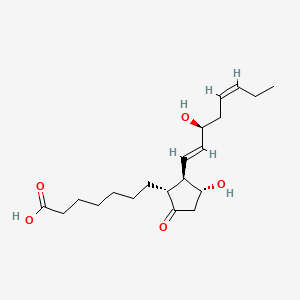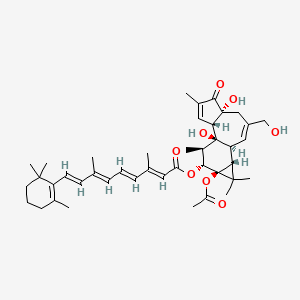
PHORBOL-12-RETINOATE-13-ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phorbol-12-retinoate-13-acetate: is a synthetic compound derived from phorbol and retinoic acid. It is known for its biological activity and is used in various scientific research applications. This compound is particularly interesting due to its potential in cancer research and its role as a tumor promoter.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phorbol-12-retinoate-13-acetate typically starts with phorbol-13-acetate-20-tritylether. This intermediate is acylated using a carbodiimide method to yield its 12-retinoate. The resulting compound is then detritylated by acidic methanol to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process requires careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Phorbol-12-retinoate-13-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Phorbol-12-retinoate-13-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of phorbol esters and retinoic acid derivatives.
Biology: The compound is employed in cell biology to investigate signal transduction pathways and cellular differentiation.
Medicine: this compound is studied for its potential in cancer therapy, particularly in understanding tumor promotion and progression.
Industry: It is used in the development of new pharmaceuticals and as a tool in biochemical research
Mechanism of Action
Phorbol-12-retinoate-13-acetate exerts its effects by activating protein kinase C (PKC), a family of enzymes involved in various cellular processes. The compound mimics diacylglycerol (DAG), a natural activator of PKC, leading to the activation of downstream signaling pathways. This activation results in changes in gene expression, cell proliferation, and differentiation .
Comparison with Similar Compounds
Phorbol-12-retinoate-13-acetate is unique due to its dual structure, combining elements of phorbol esters and retinoic acid derivatives. Similar compounds include:
Phorbol-12-myristate-13-acetate: Another phorbol ester with similar biological activity.
Retinoic acid: A derivative of vitamin A, known for its role in cellular differentiation and proliferation.
Teleocidin B and Aplysiatoxin: These compounds also activate PKC but have different chemical structures.
This compound stands out due to its combined effects of both phorbol and retinoic acid, making it a valuable tool in research.
Properties
CAS No. |
80188-99-4 |
|---|---|
Molecular Formula |
C42H56O8 |
Molecular Weight |
688.9 g/mol |
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C42H56O8/c1-24(16-17-31-26(3)15-12-18-38(31,7)8)13-11-14-25(2)19-34(45)49-37-28(5)41(48)32(35-39(9,10)42(35,37)50-29(6)44)21-30(23-43)22-40(47)33(41)20-27(4)36(40)46/h11,13-14,16-17,19-21,28,32-33,35,37,43,47-48H,12,15,18,22-23H2,1-10H3/b14-11+,17-16+,24-13+,25-19+/t28-,32+,33-,35-,37-,40-,41-,42-/m1/s1 |
InChI Key |
GTNCUWBKHZZECN-IXTPSRJDSA-N |
SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C=C(C)C=CC=C(C)C=CC5=C(CCCC5(C)C)C |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C5=C(CCCC5(C)C)C |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C=C(C)C=CC=C(C)C=CC5=C(CCCC5(C)C)C |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
12-O-retinoylphorbol-13-acetate 12-ORPA phorbol-12-retinoate-13-acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


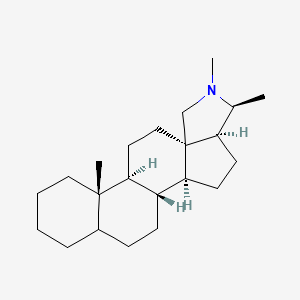
![4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236124.png)
![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B1236125.png)
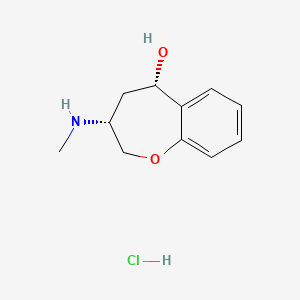
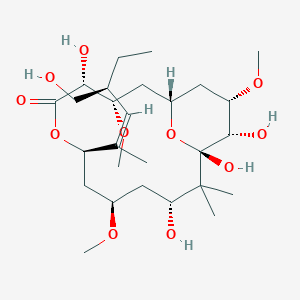
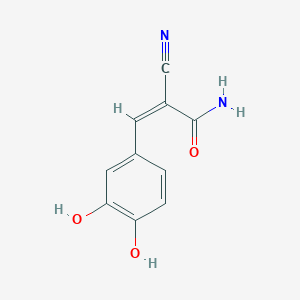
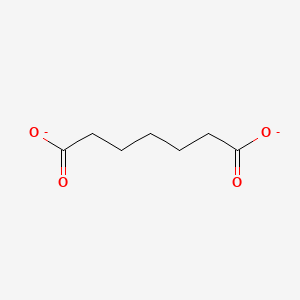
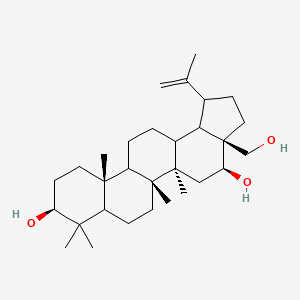
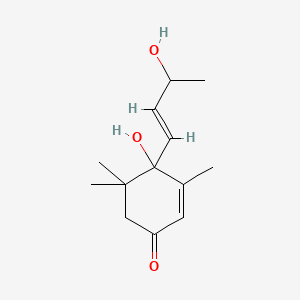
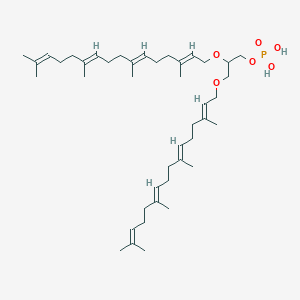
![[(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1236140.png)
![(2S,3S)-2-(dimethylamino)-N-[(2Z,6S,9S,10S)-6-isobutyl-10-isopropyl-5,8-dioxo-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-3-methyl-pentanamide](/img/structure/B1236141.png)
